![molecular formula C22H23N3O3 B2916624 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035006-79-0](/img/structure/B2916624.png)
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide
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Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions for research.
Scientific Research Applications
Synthesis and Chemical Behavior
A compound with structural similarities to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been used in the synthesis of various pyrazole derivatives, showcasing the compound's utility in regioselective synthesis and chemoselectivity reactions. The compound's derivatives have been utilized as precursors for synthesizing different functionalized 3,4'-bis-pyrazolyl ketones, indicating its versatility in organic synthesis and the creation of complex molecular structures (Hassaneen & Shawali, 2013).
Catalytic Applications
Acrylamides derived from 3,5-dimethyl-1H-pyrazole, structurally related to the compound , have been employed in asymmetric [3+2] cycloaddition reactions. These reactions demonstrate the compound's potential in catalysis, particularly in creating regiospecific [3+2]-annulation products with moderate enantioselectivities, indicating its potential in asymmetric synthesis and the development of new catalytic processes (Xiaoyu Han et al., 2011).
Biological Evaluation and Computational Studies
The compound has been involved in studies for synthesizing benzene sulfonamide derivatives, with some chlorinated compounds exhibiting excellent in vitro antitumor activity. This highlights the compound's relevance in medicinal chemistry, especially in the development of new therapeutic agents. Additionally, computational studies, including molecular docking and DFT calculations, have been conducted on these derivatives to evaluate their potential interactions with biological targets, further underscoring the compound's application in drug discovery and development (Asmaa M. Fahim & Mona A. Shalaby, 2019).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-20-10-8-17(14-21(20)28-2)9-11-22(26)23-12-13-25-16-19(15-24-25)18-6-4-3-5-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,23,26)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFBZTVTRJZFPQ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide |
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